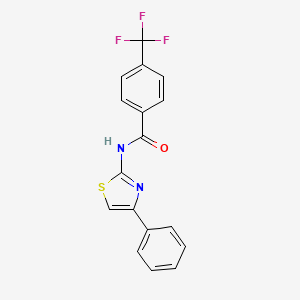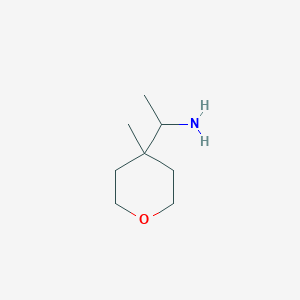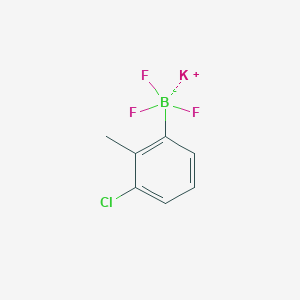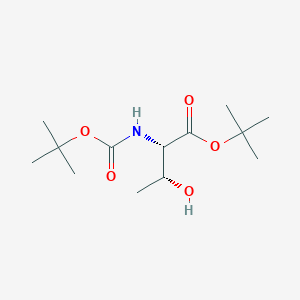
N-Boc-threonine-t-butylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-threonine-t-butylester is a derivative of the amino acid threonine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with a tert-butyl group. This compound is commonly used in peptide synthesis and organic chemistry as a protected form of threonine, allowing for selective reactions to occur without interference from the amino or carboxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
N-Boc-threonine-t-butylester can be synthesized through a multi-step process:
Protection of the Amino Group: The amino group of threonine is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Boc-protected threonine.
Esterification of the Carboxyl Group: The carboxyl group of the Boc-protected threonine is esterified by reacting it with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
N-Boc-threonine-t-butylester undergoes several types of chemical reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in organic solvents. The tert-butyl ester can be hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide.
Substitution Reactions: The hydroxyl group of threonine can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate or reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, sodium hydroxide, potassium hydroxide.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Oxidation: Pyridinium chlorochromate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Deprotection: Threonine.
Substitution: Various substituted threonine derivatives.
Oxidation: Threonine aldehyde or ketone.
Reduction: Threonine methyl derivative.
科学研究应用
N-Boc-threonine-t-butylester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of functional groups.
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: It is employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Material Science: It is used in the development of novel materials with specific properties, such as hydrogels and polymers.
作用机制
The mechanism of action of N-Boc-threonine-t-butylester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. This allows for selective reactions to occur at other functional groups without interference. The deprotection of the Boc group and tert-butyl ester can be achieved under specific conditions, revealing the free amino and carboxyl groups for further reactions.
相似化合物的比较
N-Boc-threonine-t-butylester can be compared with other protected amino acid derivatives:
N-Boc-alanine-t-butylester: Similar in structure but derived from alanine instead of threonine.
N-Boc-serine-t-butylester: Similar in structure but derived from serine, with a hydroxyl group on the side chain.
N-Boc-valine-t-butylester: Similar in structure but derived from valine, with a branched alkyl side chain.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a Boc-protected amino group, allowing for versatile reactions and applications in peptide synthesis and organic chemistry.
属性
分子式 |
C13H25NO5 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC 名称 |
tert-butyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C13H25NO5/c1-8(15)9(10(16)18-12(2,3)4)14-11(17)19-13(5,6)7/h8-9,15H,1-7H3,(H,14,17)/t8-,9+/m1/s1 |
InChI 键 |
KALBFNCSAOSDPJ-BDAKNGLRSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
规范 SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


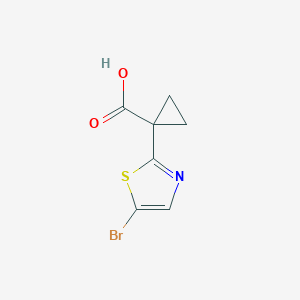
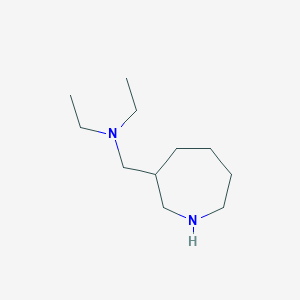
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
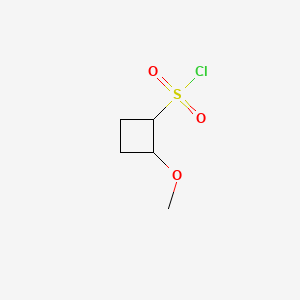
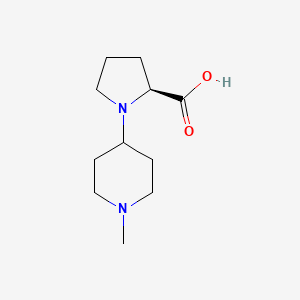
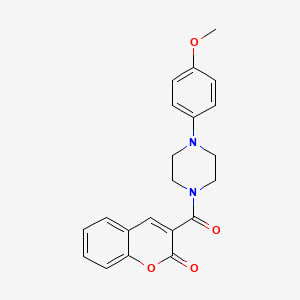
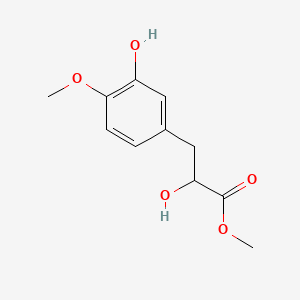
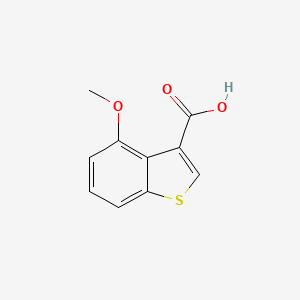
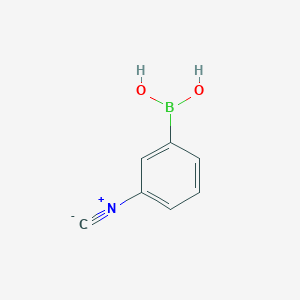
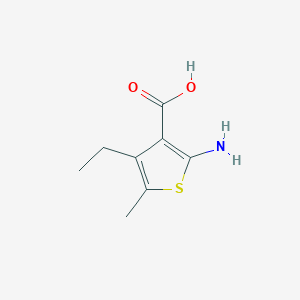
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)
